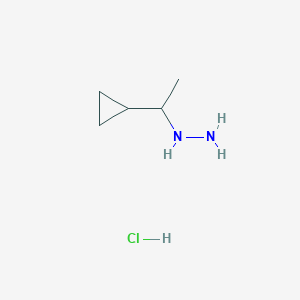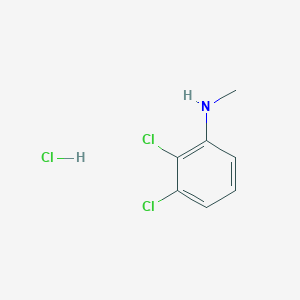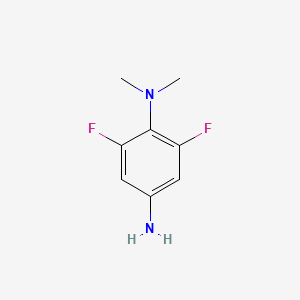![molecular formula C11H17NO B1420294 Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine CAS No. 184970-18-1](/img/structure/B1420294.png)
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine
Descripción general
Descripción
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine, also known as (3-isopropoxyphenyl)-N-methylmethanamine, is a chemical compound with the CAS Number: 184970-18-1 . It has a molecular weight of 179.26 . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is 1S/C11H17NO/c1-9(2)13-11-6-4-5-10(7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a liquid at room temperature . It has a molecular weight of 179.26 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Application 1: Fungicidal Activity of Pyrimidinamine Derivatives
- Summary of the Application: Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine has been used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives were designed using pyrimidifen as a template according to the principle of bioisosterism .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source, but it involved the use of pyrimidifen as a template and the application of the principle of bioisosterism .
- Results or Outcomes: Among the synthesized compounds, one particular compound, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed excellent control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Application 2: Metabolite of the PRMT Inhibitor, EPZ011652
- Summary of the Application: Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a component of EPZ011652, a potent protein arginine N-methyltransferase inhibitor . The compound undergoes metabolic clearance, with one of the metabolites being a novel N-acetylated aliphatic amine .
- Methods of Application or Experimental Procedures: Pharmacokinetic and metabolite identification studies were conducted to understand the clearance pathways of EPZ011652 . The formation of the N-acetylated metabolite was confirmed via liquid chromatography - mass spectrometry (LC-MS n) accurate mass measurement .
- Results or Outcomes: The N-acetylated metabolite was found to be a substrate for other metabolizing enzymes, undergoing sequential phase I (demethylation, oxidation) or phase II (sulfation) reactions . Both NAT1 and NAT2 were found capable of acetylating EPZ011652, although with different catalytic efficiencies .
Application 3: Synthesis of Imidazole Derivatives
- Summary of the Application: Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is used in the synthesis of imidazole derivatives . These derivatives have shown good scavenging potential in antioxidant assays, compared to ascorbic acid .
- Methods of Application or Experimental Procedures: The specific methods of synthesis were not detailed in the source, but it involved the use of various reagents and conditions to form the imidazole ring .
- Results or Outcomes: The synthesized imidazole derivatives showed good scavenging potential in antioxidant assays, compared to ascorbic acid .
Application 4: Component of Commercial Products
- Summary of the Application: Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is a component of various commercial products, as indicated by its listing on chemical supplier websites .
- Methods of Application or Experimental Procedures: The compound is likely used in the synthesis or formulation of these products . The specific methods of application or experimental procedures would depend on the product .
Safety And Hazards
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine is associated with several hazard statements, including H302, H314, and H335 . These codes indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-methyl-1-(3-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-11-6-4-5-10(7-11)8-12-3/h4-7,9,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQQYZRNIQISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)
![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)
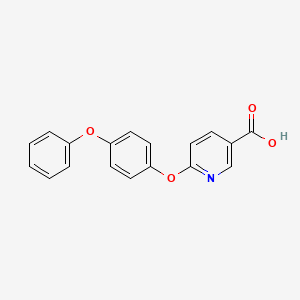


![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
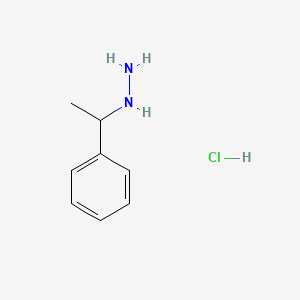
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
